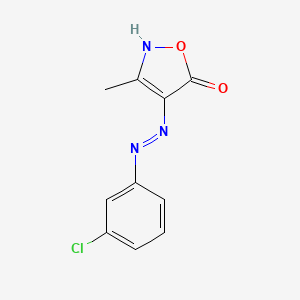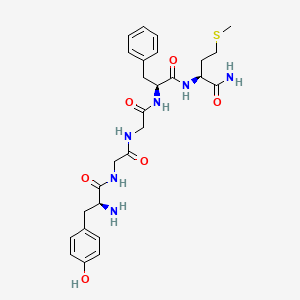
甲氨蝶呤水合物
描述
科学研究应用
甲氨蝶呤水合物在化学、生物学、医学和工业等领域拥有广泛的科学研究应用。 在化学领域,它被用作各种分析方法的试剂,包括高效液相色谱和质谱 . 在生物学领域,它用于研究细胞生长和分裂,以及在细胞培养实验中抑制二氢叶酸还原酶 . 在医学领域,甲氨蝶呤水合物用于治疗乳腺癌、白血病、肺癌、淋巴瘤和骨肉瘤等癌症,以及类风湿性关节炎和银屑病等自身免疫性疾病 . 在工业领域,它被用于生产药物以及作为细胞培养基的成分 .
作用机制
生化分析
Biochemical Properties
Methotrexate hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division . Methotrexate hydrate also interacts with other enzymes and proteins, such as folylpolyglutamate synthetase, which converts methotrexate into its polyglutamate forms. These polyglutamates have a prolonged intracellular retention and enhanced inhibitory effects on DHFR .
Cellular Effects
Methotrexate hydrate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, by blocking DNA synthesis . Methotrexate hydrate also affects cell signaling pathways, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins . Additionally, it influences gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . Methotrexate hydrate’s impact on cellular metabolism includes the inhibition of purine and pyrimidine synthesis, which further contributes to its antiproliferative and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of methotrexate hydrate involves its binding to dihydrofolate reductase, resulting in the inhibition of folate metabolism . This binding prevents the formation of tetrahydrofolate, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate also undergoes polyglutamation, which enhances its retention and inhibitory effects within cells . The inhibition of folate metabolism disrupts DNA synthesis and repair, ultimately leading to cell death . Additionally, methotrexate hydrate modulates the activity of various signaling pathways, including those involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methotrexate hydrate can change over time due to its stability, degradation, and long-term impact on cellular function. Methotrexate hydrate is relatively stable under physiological conditions, but it can degrade in basic environments . Long-term exposure to methotrexate hydrate has been shown to cause cumulative effects on cellular function, including the suppression of immune responses and the induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that methotrexate hydrate’s effects can persist even after the drug is no longer present, due to its prolonged intracellular retention .
Dosage Effects in Animal Models
The effects of methotrexate hydrate vary with different dosages in animal models. At low doses, methotrexate hydrate primarily exerts anti-inflammatory effects by inhibiting the proliferation of immune cells . Higher doses are required to achieve antineoplastic effects, as they inhibit the proliferation of cancer cells by blocking DNA synthesis . High doses of methotrexate hydrate can also cause toxic effects, such as gastrointestinal mucositis, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
Methotrexate hydrate is involved in several metabolic pathways, primarily through its inhibition of dihydrofolate reductase . This inhibition disrupts the folate cycle, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate is also metabolized by folylpolyglutamate synthetase, which converts it into polyglutamate forms that have enhanced inhibitory effects on DHFR . Additionally, methotrexate hydrate can affect metabolic flux and metabolite levels by altering the availability of folate and its derivatives .
Transport and Distribution
Methotrexate hydrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via the reduced folate carrier and the proton-coupled folate transporter . Once inside the cell, methotrexate hydrate can be polyglutamated, which enhances its retention and inhibitory effects . Methotrexate hydrate is also distributed to various tissues, including the liver, kidneys, and bone marrow, where it can exert its therapeutic and toxic effects . The transport and distribution of methotrexate hydrate are influenced by factors such as plasma protein binding and the expression of transporters .
Subcellular Localization
Methotrexate hydrate’s subcellular localization is primarily within the cytoplasm, where it inhibits dihydrofolate reductase and disrupts folate metabolism . The polyglutamate forms of methotrexate hydrate can also accumulate in the nucleus, where they inhibit DNA synthesis and repair . Methotrexate hydrate’s activity and function are influenced by its subcellular localization, as the inhibition of folate metabolism in the cytoplasm and nucleus leads to the suppression of cell proliferation and induction of apoptosis . Additionally, methotrexate hydrate can be targeted to specific compartments or organelles through post-translational modifications and interactions with transporters .
准备方法
合成路线和反应条件: 甲氨蝶呤水合物通过多步合成过程合成,该过程涉及 4-氨基-10-甲基叶酸与各种试剂的反应。 合成通常涉及使用无机酸和碱金属氢氧化物或碳酸盐 . 该化合物不溶于水、乙醇、氯仿和乙醚,但可溶于无机酸溶液和稀碱金属氢氧化物和碳酸盐溶液中 .
工业生产方法: 甲氨蝶呤水合物的工业生产涉及在受控条件下进行大规模化学合成。该过程包括使用最小量的 1 M 氢氧化钠制备储备液,然后用盐水或培养基稀释。 稀释的储备液在 4-8°C 下可保持活性约一周,或在 -20°C 下可保持活性约一个月 .
化学反应分析
反应类型: 甲氨蝶呤水合物会发生各种化学反应,包括氧化、还原和取代反应。 它是二氢叶酸还原酶的有效抑制剂,二氢叶酸还原酶是参与细胞 DNA 合成的酶 .
常用试剂和条件: 甲氨蝶呤水合物反应中常用的试剂包括无机酸、碱金属氢氧化物和碳酸盐。 该化合物在碱性溶液中不稳定,长期储存需要避光 .
主要生成产物: 甲氨蝶呤水合物反应的主要生成产物包括 7-羟基甲氨蝶呤和甲氨蝶呤多聚谷氨酸盐。 这些代谢产物在肝脏、肠道和红细胞中生成 .
相似化合物的比较
甲氨蝶呤水合物经常与其他叶酸拮抗剂进行比较,例如氨甲喋呤和三甲蝶呤。 虽然所有这些化合物都抑制二氢叶酸还原酶,但甲氨蝶呤水合物因其稳定性和较低的毒性而更受欢迎 . 例如,氨甲喋呤对光敏感且毒性更大,这使得甲氨蝶呤水合物成为更安全有效的选择 .
类似化合物列表:- 氨甲喋呤
- 三甲蝶呤
- 培美曲塞
- 拉立曲塞
属性
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-93-3, 133073-73-1 | |
| Record name | Methotrexate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L(+)-Amethopterin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















